C-Br Bond Energy Advantage in Cross-Coupling
The C-Br bond in N-(3-bromophenyl)piperidin-3-amine exhibits a lower bond dissociation energy (BDE) compared to the C-Cl bond in its 3-chloro analog, translating to faster oxidative addition with Pd(0) catalysts. This directly impacts synthetic utility in fragment-based drug discovery where efficient diversification is critical [1].
| Evidence Dimension | Carbon-halogen bond dissociation energy (Ph-X) |
|---|---|
| Target Compound Data | C-Br BDE ≈ 337 kJ/mol (for bromobenzene model) |
| Comparator Or Baseline | C-Cl BDE ≈ 399 kJ/mol (for chlorobenzene model); N-(3-chlorophenyl)piperidin-3-amine (CAS 1250826-16-4) |
| Quantified Difference | ΔBDE ≈ 62 kJ/mol lower for C-Br, indicating substantially faster oxidative addition kinetics |
| Conditions | Calculated/experimental gas-phase bond dissociation energies for halobenzenes; reactivity trend established in Pd-catalyzed cross-coupling literature [1] |
Why This Matters
The 62 kJ/mol lower BDE for the C-Br bond enables milder reaction conditions (lower temperature, shorter time) in Suzuki and Buchwald-Hartwig couplings, reducing thermal decomposition of sensitive substrates and improving overall synthetic yield.
- [1] Y.-R. Luo. Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL, 2007. (C-Br and C-Cl BDE values). View Source
